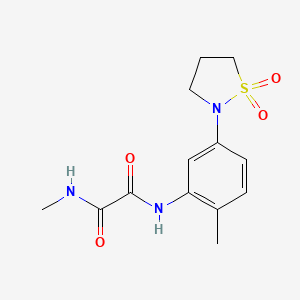
lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate is a compound with the CAS Number: 1909309-38-1 . It has a molecular weight of 208.15 . The IUPAC name for this compound is lithium 1-methyl-4-phenyl-1H-imidazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 . This code provides a specific representation of the molecular structure.Aplicaciones Científicas De Investigación
Electrolyte Systems for Rechargeable Batteries
The potential use of ionic liquids, including 1-methyl-4-phenyl-1H-imidazole-2-carboxylate derivatives, as electrolyte systems in rechargeable lithium batteries has been explored. Such ionic liquids demonstrate a wide electrochemical window and compatibility with lithium metal anodes, offering promising avenues for high-voltage battery systems. The solvation structure of lithium ions in these ionic liquids has been studied, showing that lithium ions may be coordinated through oxygen atoms of bidentate anions, influencing the electrolyte's performance and stability (Borgel et al., 2009) (Umebayashi et al., 2007).
Room Temperature Molten Salts as Electrolytes
Research has indicated that room temperature molten salts, including those based on 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, can serve as effective electrolytes in lithium batteries. These molten salts exhibit favorable properties such as thermal stability, viscosity, conductivity, and electrochemical characteristics, contributing to enhanced battery performance (Garcia et al., 2004).
Ionic Liquids in Bioactive Scaffolds
Lithium ions, including those derived from 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been investigated for their role in bioactive scaffolds, particularly in enhancing the cementogenic differentiation of cells. The presence of lithium ions in scaffolds can activate signaling pathways that stimulate cell differentiation and proliferation, suggesting potential applications in tissue engineering and regenerative medicine (Han et al., 2012).
Ionic Liquid Electrolytes for Lithium Batteries
The synthesis and evaluation of 1-methyl-3-alkoxyalkyl and 1-methyl-3-fluoroalkyl imidazolium-based ionic liquids, including those related to 1-methyl-4-phenyl-1H-imidazole-2-carboxylate, have been conducted for their use as electrolytes in lithium batteries. These studies have focused on their electrochemical and thermal stabilities, as well as their cytotoxicities, to assess their suitability and safety for battery applications (Madria et al., 2013).
Lithium Ion Extraction from Salt Lake Brine
Research has been conducted on the extraction of lithium ions from salt lake brine using ionic liquids, including derivatives of 1-methyl-4-phenyl-1H-imidazole-2-carboxylate. This work highlights the potential of ionic liquids in improving the efficiency and sustainability of lithium extraction processes, which is critical given lithium's importance in energy storage and other applications (Wang et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
lithium;1-methyl-4-phenylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.Li/c1-13-7-9(12-10(13)11(14)15)8-5-3-2-4-6-8;/h2-7H,1H3,(H,14,15);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVSRPFMMDOWIA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=C(N=C1C(=O)[O-])C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909309-38-1 |
Source


|
| Record name | lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,10-Dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one](/img/structure/B2444592.png)

![2-(2,4-Difluorophenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2444595.png)

![3-{1-[(2-Methylphenyl)sulfonyl]-4-piperidyl}propanoic acid](/img/structure/B2444600.png)


![1-butyl-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2444605.png)



![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 2-chlorobenzoate](/img/structure/B2444612.png)
![(E)-2-cyano-3-(dimethylamino)-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]-2-propenohydrazide](/img/structure/B2444613.png)
